methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
This compound contains several functional groups including a carbamate group, a sulfamoyl group, and a methoxy group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The carbamate, sulfamoyl, and methoxy groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carbamate group could potentially undergo hydrolysis, and the sulfamoyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
New Phosgene-Free Procedure for Carbamate Precursors
Methyl N-phenylcarbamate, a compound related to the broader family of carbamates including "methyl (4-(N-(2-(2-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate", can be synthesized through a phosgene-free method. This involves reductive carbonylation of nitrobenzene using methanol and a catalytic system, leading to various applications in producing isocyanates, which are crucial in polyurethane manufacturing. The process explores environmentally friendly approaches to carbamate synthesis, highlighting the importance of sustainable chemistry practices (Jakuš & Bojsová, 1992).
Synthesis of Aryl-Oxazoles
Research into synthesizing 2,5-diaryl-1,3-oxazoles demonstrates the versatility of carbamates in organic synthesis. By reacting acetophenones with phenylglycine, "methyl [2(3,4)-(2-phenyl-1,3-oxazol-5-yl)phenyl]carbamates" were produced. This method signifies carbamates' role in constructing complex molecules with potential pharmaceutical applications, showcasing the adaptability of carbamates in synthesizing heterocyclic compounds (Velikorodov, Shustova, & Nosachev, 2017).
Oxidation and Condensation Reactions
The oxidation of methyl carbamates to produce derivatives with enhanced reactivity further exemplifies the compound's utility in organic synthesis. Through selective oxidation and subsequent condensation reactions, a variety of structurally diverse molecules can be synthesized. These reactions underscore the potential of methyl carbamates in developing new materials and chemicals with varied applications, from pharmaceuticals to materials science (Velikorodov & Shustova, 2017).
Aza-ene Reaction and Allylcarbamates
The formation of allylcarbamates via the aza-ene reaction, utilizing "methyl N-(2-methyl-2-butenyl)carbamate", demonstrates innovative pathways to construct carbamate derivatives. This research highlights the synthetic versatility of carbamates, paving the way for new methods in organic synthesis that can lead to the development of novel compounds with unique properties and applications (Kresze, Braxmeier, & Münsterer, 2003).
N-Protection Strategies
Investigations into N-protection strategies for sulfamates, incorporating carbamate functionality, are critical for advancing medicinal chemistry and drug development. This research demonstrates the role of carbamates in safeguarding functional groups through synthetic processes, ensuring the stability of sensitive molecules throughout complex synthetic pathways. Such strategies are essential for the efficient synthesis of pharmaceuticals and highlight the compound's significance in drug development (Reuillon et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl N-[4-[[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-24-16(14-5-3-4-6-15(14)18)11-19-26(22,23)13-9-7-12(8-10-13)20-17(21)25-2/h3-10,16,19H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTUJNXWCQZDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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